1-(4-methoxyphenyl)-4-methyl-1H-pyrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions yielded a related compound . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . Theoretical and experimental studies have confirmed the E configuration of similar molecules .

Chemical Reactions Analysis

A study reported the biocatalytic synthesis of (S)-1-(4-methoxyphenyl) ethanol by Saccharomyces uvarum as a whole-cell biocatalyst . The compound acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate these effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using computational methods. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .

Applications De Recherche Scientifique

Tautomerism and Molecular Structures

- Annular Tautomerism in NH-Pyrazoles : NH-pyrazoles, including compounds structurally related to 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole, exhibit interesting annular tautomerism. This phenomenon, where molecules exist in multiple forms (tautomers), is significant in understanding their chemical and physical properties. X-ray crystallography and NMR spectroscopy have been used to explore this tautomerism in related compounds, providing insights into their molecular structures and interactions (Cornago et al., 2009).

Synthesis and Structural Analysis

- Preparation of Pyrazole Derivatives : New derivatives of 1H-pyrazoles have been synthesized from aryl methyl ketones, expanding the chemical diversity and potential applications of this compound class. The structural characterization of these derivatives, including one closely related to 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole, has been conducted using various spectroscopic methods and X-ray structure analysis (Wang et al., 2013).

Antibacterial Activity

- Antibacterial Properties of Pyrazole Derivatives : Research has shown that some pyrazole derivatives, including those structurally similar to 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole, exhibit significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Rai et al., 2009).

Hydrogen Bonding and Framework Structures

- Molecular Conformation and Hydrogen Bonding : The study of 1-aryl-1H-pyrazole derivatives, including 1-(4-methoxyphenyl) variants, has revealed complex hydrogen-bonded structures. Understanding these interactions is crucial for the design and application of these compounds in various fields (Asma et al., 2018).

Antidiabetic Activity

- Synthesis and Evaluation of Antidiabetic Compounds : Novel pyrazole-based compounds linked to sugar moieties, including those related to 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole, have been synthesized and evaluated for antidiabetic activity. This research opens avenues for new treatments in diabetes management (Vaddiraju et al., 2022).

Corrosion Inhibition

- Corrosion Inhibition in Industrial Applications : Pyrazol derivatives, including those similar to 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole, have been explored as potential corrosion inhibitors in the petroleum industry. Their efficiency in protecting metal surfaces underlines their industrial significance (Singh et al., 2020).

Molecular Docking Studies

- Biological Potential and Molecular Docking : Studies involving molecular docking of pyrazole and triazole derivatives, including those related to 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole, have indicated their potential interactions with various biological targets. This research is crucial for developing new pharmacologically active compounds (Fedotov et al., 2022).

Safety And Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous. They have been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected include the respiratory system .

Orientations Futures

Future research could focus on the synthesis and characterization of “1-(4-methoxyphenyl)-4-methyl-1H-pyrazole” and its derivatives, given their potential applications in various fields. For instance, a study reported the synthesis and structure determination of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, which could be used as a starting point for further investigations .

Propriétés

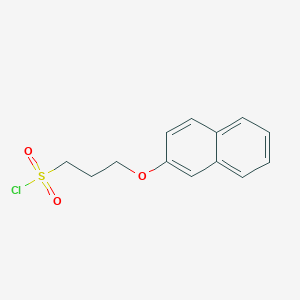

IUPAC Name |

1-(4-methoxyphenyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-12-13(8-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKUIBLCDHBGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-4-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)

![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)

![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)

![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)

![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)